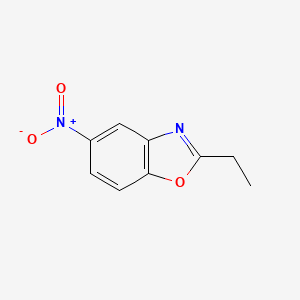

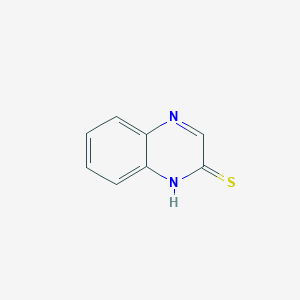

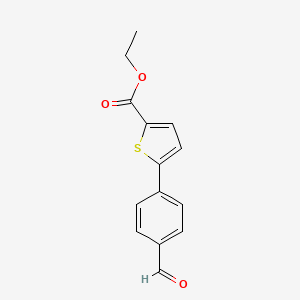

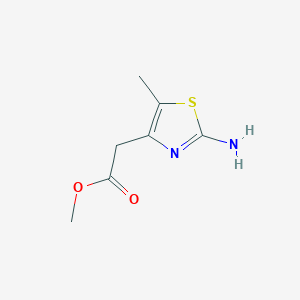

![molecular formula C13H10Cl2O2 B1303189 [2-(2,4-Dichlorophenoxy)phenyl]methanol CAS No. 361212-70-6](/img/structure/B1303189.png)

[2-(2,4-Dichlorophenoxy)phenyl]methanol

Vue d'ensemble

Description

2-(2,4-Dichlorophenoxy)phenylmethanol, also known as 2,4-DCP, is an organic compound commonly used as a synthetic intermediate in the production of various chemicals. It is a colorless, crystalline solid that is slightly soluble in water, but is soluble in many organic solvents. 2,4-DCP is used in the production of a wide range of products, including dyes, pharmaceuticals, agrochemicals, and polymers. It has been used in the synthesis of various compounds, including polymers, pharmaceuticals, dyes, and agrochemicals.

Applications De Recherche Scientifique

Skeletal Rearrangement Studies

Research on similar chemical compounds indicates that skeletal rearrangement can be induced under specific conditions. For instance, treatment of 2,5-diphenyl-1,4-dithiin-1-oxide with hydrochloric acid resulted in a novel skeletal rearrangement (Kobayashi & Mutai, 1981). This suggests potential applications of [2-(2,4-Dichlorophenoxy)phenyl]methanol in exploring chemical rearrangements.

Structural Studies and Synthesis

The compound’s structural characteristics have been studied extensively. A particular study synthesized a related compound and characterized it using spectroscopic techniques and single crystal X-ray diffraction (Karthik et al., 2021). This type of research underlines the importance of this compound in the field of chemical synthesis and molecular structure analysis.

Environmental Degradation Studies

In environmental studies, the degradation of chlorinated phenols, including compounds similar to this compound, under methanogenic conditions was explored. The study provided insights into the biodegradation pathways of such compounds (Häggblom, Rivera, & Young, 1993). This is crucial for understanding the environmental impact and breakdown of similar chemical compounds.

Photocatalytic Oxidation Research

The photocatalytic degradation of similar compounds in UV-illuminated aqueous TiO2 suspension has been studied, providing insights into advanced oxidation processes (Sun & Pignatello, 1995). Such studies are relevant for wastewater treatment and environmental remediation involving this compound.

Antitubercular Activities

In the field of medicinal chemistry, the synthesis and evaluation of the antitubercular activities of similar compounds have been conducted. One study found certain derivatives to be effective against Mycobacterium tuberculosis (Bisht et al., 2010). This highlights potential pharmaceutical applications of this compound derivatives.

Propriétés

IUPAC Name |

[2-(2,4-dichlorophenoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYGGEPMVDZHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377083 | |

| Record name | [2-(2,4-dichlorophenoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

361212-70-6 | |

| Record name | [2-(2,4-dichlorophenoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

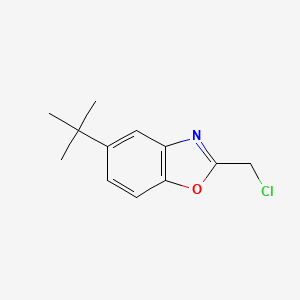

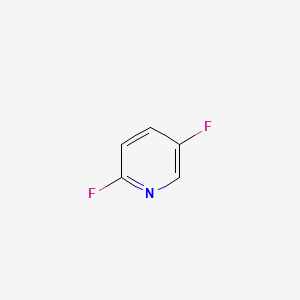

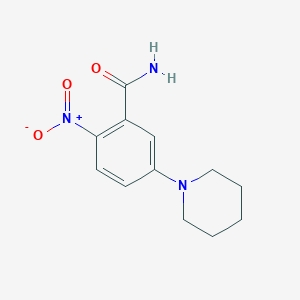

![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)